2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Synonyms

The systematic name 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane reflects its cyclic structure, oxygen positions, and substituent. Alternative names include:

- Decyl-18-crown-6-ether

- Crown ether/decyl-18-crown-6

- CAS 60742-60-1

Key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₄O₆ | |

| Molecular Weight | 404.6 g/mol | |

| CAS Number | 60742-60-1 | |

| PubChem CID | 2773915 | |

| DSSTox Substance ID | DTXSID30378773 |

Structural Features

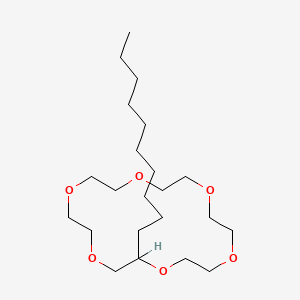

The molecule’s architecture includes:

- Cyclic backbone : An 18-membered macrocycle with six ether oxygen atoms at positions 1, 4, 7, 10, 13, and 16.

- Decyl substituent : A C₁₀H₂₁ alkyl chain at position 2, enhancing lipophilicity for solubility in nonpolar solvents.

- Conformational flexibility : The oxygen atoms adopt a pseudo-octahedral arrangement around a central cavity, optimized for cation coordination.

Historical Context in Crown Ether Chemistry

Origins of Crown Ether Research

The discovery of crown ethers in the 1960s by Charles J. Pedersen revolutionized macrocyclic chemistry. Pedersen’s synthesis of 18-crown-6 (a parent compound) demonstrated the templating effect of cations during oligomerization. Decyl-18-crown-6 emerged later as a functionalized derivative, designed to address specific challenges in ion recognition and solubility.

Evolution of Decyl-18-Crown-6

Key milestones include:

Structural Classification within Macrocyclic Polyethers

Positioning Among Crown Ethers

Decyl-18-crown-6 belongs to the “18-crown-6” subclass, characterized by:

- Ring size : 18 atoms (12 carbons, 6 oxygens).

- Substituent type : Alkyl chains (e.g., decyl) vs. aryl groups (e.g., dibenzo-18-crown-6).

Comparison with Analogous Compounds :

Significance in Supramolecular Chemistry

Ion Recognition and Binding

Decyl-18-crown-6 exhibits strong binding to:

- Potassium ions : Stability constant (log K) ≈ 6 in methanol.

- Ammonium cations : Forms pseudorotaxanes with dibenzylammonium (DBA⁺) salts.

Mechanism :

Applications in Advanced Materials

Ion-Selective Electrodes (ISEs)

Decyl-18-crown-6 is a key ionophore in K⁺-selective PVC membranes:

- Performance : Nernstian response (10⁻¹–10⁻⁵ M K⁺), selectivity over Na⁺ (log K⁽¹⁰⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁻⁽⁺⁻⁻⁻⁻⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽⁻⁽ⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿⁿ¹⁰⁻⁵ M⁻¹) in methanol.

Supramolecular Assembly

Decyl-18-crown-6 forms pseudorotaxanes with dibenzylammonium (DBA⁺) salts, driven by:

- Electrostatic interactions : Between the crown ether’s oxygen atoms and DBA⁺’s positive charge.

- Hydrophobic effects : The decyl group stabilizes the complex in nonpolar solvents.

Catenane Synthesis :

Threading-followed-by-ring-closing metathesis (TRCM) using DBA⁺-terminated olefins yields catenanes with 81% efficiency.

Colloidal Stabilization

In nanocrystal (NC) systems, decyl-18-crown-6:

- Modulates solubility : Enables redispersion of NCs in low-polarity solvents.

- Controls self-organization : Directs NC packing via host-guest interactions.

Properties

IUPAC Name |

2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-22-21-27-18-17-25-14-13-23-11-12-24-15-16-26-19-20-28-22/h22H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGGFNZADNMHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1COCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378773 | |

| Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60742-60-1 | |

| Record name | 2-decyl-1,4,7,10,13,16-hexaoxacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide. This reaction forms the 18-crown-6 structure, which can then be alkylated with decyl bromide to introduce the decyl group .

Industrial Production Methods

Industrial production of crown ethers like this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Complexation with Metal Ions

Crown ethers like 18-crown-6 exhibit high affinity for alkali and alkaline earth metal ions due to their cavity size and oxygen donor atoms. For example:

-

Potassium binding : 18-crown-6 forms stable complexes with K⁺ ions, with a binding constant of in methanol .

-

Cesium and rubidium interactions : Thermodynamic data for alkali metal complexes show decreasing stability in the order K⁺ > Rb⁺ > Cs⁺ :

| Metal Ion | ΔᵣH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| K⁺ | 235 ± 13 | CIDT | |

| Rb⁺ | 191 ± 13 | CIDT | |

| Cs⁺ | 168 ± 9.2 | CIDT |

For a decyl-substituted analog, the hydrophobic alkyl chain may enhance solubility in nonpolar solvents, potentially altering binding kinetics or selectivity.

Reactions with Acids

18-crown-6 reacts with strong acids (e.g., HCl) to form ionic adducts. For instance:

This reaction produces a crystalline solid when exposed to moisture . A decyl-substituted variant might exhibit modified acid-base behavior due to steric effects from the alkyl group.

Phase-Transfer Catalysis

18-crown-6 facilitates nucleophilic substitutions by solubilizing salts in organic phases. For example:

-

Alkylation reactions : Enhances the reactivity of KF/Al₂O₃ in synthesizing diaryl ethers .

-

Oxidation reactions : Enables KMnO₄ dissolution in benzene for selective oxidations .

The decyl chain in "2-Decyl-18-crown-6" could improve compatibility with long-chain substrates or nonpolar reaction media.

Thermal and Structural Behavior

-

Melting point : Pure 18-crown-6 melts at 42–45°C . Alkyl substitution likely lowers melting points due to reduced crystallinity.

-

Conformational flexibility : X-ray crystallography reveals non-idealized oxygen geometry in 18-crown-6, which adjusts upon complexation .

Synthetic Modifications

While direct data for "2-Decyl-18-crown-6" is unavailable, analogous hydroxy-methyl derivatives (e.g., 18-crown-6-methanol) are synthesized via Williamson ether synthesis or ethylene oxide oligomerization . A decyl analog could theoretically be prepared by substituting ethylene glycol derivatives with decyl-containing precursors.

Key Challenges and Research Gaps

-

No experimental data exists in the provided sources for "2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane."

-

Predictive modeling (e.g., DFT) or synthetic studies are needed to confirm reactivity.

-

Stability in acidic/basic conditions and biodegradation pathways remain unexplored.

Scientific Research Applications

Chemistry

- Phase-Transfer Catalyst : 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane is used as a phase-transfer catalyst in organic synthesis reactions. It facilitates the transfer of ions across phase boundaries, enhancing reaction rates and selectivity.

Biology

- Metal Ion Complexation : The compound's ability to form stable complexes with metal ions makes it valuable in biological studies related to ion transport and membrane permeability. It can be utilized to study the transport mechanisms of essential metal ions in biological systems.

Medicine

- Drug Delivery Systems : Research is ongoing into its potential use as a drug delivery vehicle. The compound can encapsulate therapeutic agents or metal ions for targeted delivery to specific tissues or cells.

Industry

- Separation Processes : In analytical chemistry and industrial applications, it is employed for the purification of metal salts and the separation of metal ions from mixtures. Its selectivity for certain metal ions makes it an effective agent in these processes.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Phase-transfer catalyst | Enhances ion transfer across phases |

| Biology | Metal ion complexation | Stabilizes metal ions for transport studies |

| Medicine | Drug delivery systems | Encapsulates therapeutic agents |

| Industry | Separation processes | Purifies metal salts from mixtures |

Case Study 1: Drug Delivery System Development

In a study published in Journal of Controlled Release, researchers explored the use of this compound as a carrier for anticancer drugs. The results demonstrated that the compound could effectively encapsulate doxorubicin and release it in a controlled manner under physiological conditions. This property enhances the therapeutic efficacy while minimizing side effects associated with traditional chemotherapy treatments.

Case Study 2: Metal Ion Transport Studies

A research article in Biochemical Journal investigated the role of this compound in facilitating the transport of calcium ions across lipid membranes. The findings indicated that the compound significantly increased calcium permeability compared to control experiments without the crown ether. This study highlights its potential application in understanding calcium signaling pathways in cellular processes.

Mechanism of Action

The mechanism of action of 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the metal ion, facilitating various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Crown Ethers

Parent Compound: 18-Crown-6

1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6)

- Structure : A symmetrical 18-membered macrocycle with six oxygen atoms.

- Ion Selectivity : Exhibits high affinity for potassium (K⁺) ions due to optimal cavity size (2.6–3.2 Å) .

- Thermodynamic Data :

- Formation constants (log K) in water:

- Ba²⁺: 4.08

- Sr²⁺: 3.55

- Ca²⁺: 1.95

- Reaction enthalpies (ΔH, kJ/mol):

- Ba²⁺: -46.8

- Sr²⁺: -32.2

- Applications : Widely used in ion-selective electrodes, solvent extraction, and as a catalyst in organic synthesis .

Key Difference: The absence of the decyl group in 18-crown-6 limits its utility in non-polar media, whereas Decyl-18-Crown-6 excels in hydrophobic environments .

Substituted Crown Ethers

a) 18-Crown-6-Methanol (CAS: 70069-04-4)

- Structure : Features a hydroxymethyl (-CH₂OH) group at the 2-position.

- Properties : Increased hydrophilicity compared to Decyl-18-Crown-6, enabling applications in aqueous-phase metal ion coordination .

- Synthesis : Derived from 18-crown-6 via hydroxymethylation, as reported in Liebigs Annalen der Chemie (1983) .

b) Benzo-18-Crown-6 Derivatives (e.g., CAS: 60835-74-7)

- Structure : Aromatic benzo groups fused to the crown ether ring.

- Properties : Enhanced π-π interactions and electron-withdrawing effects improve selectivity for transition metals and aromatic cations .

- Applications : Used in fluorescent sensors and alkali metal extraction .

c) Naphtho-18-Crown-6 (CAS: 17454-52-3)

Comparison of Physicochemical Properties

| Property | 18-Crown-6 | Decyl-18-Crown-6 | 18-Crown-6-Methanol | Benzo-18-Crown-6 |

|---|---|---|---|---|

| Log P (Lipophilicity) | -0.45 | 5.2 (estimated) | -0.10 | 1.8 |

| Ion Selectivity | K⁺, Ba²⁺ | K⁺ (modified) | K⁺, Na⁺ | Ag⁺, Pb²⁺ |

| Solubility | Polar solvents | Non-polar solvents | Aqueous media | Mixed solvents |

Industrial and Analytical Uses

- Decyl-18-Crown-6: Utilized in synthesizing cholesterol derivatives (e.g., 2-cyanoethyl-O-β-cholesterol ether) due to its phase-transfer capabilities .

- Volatility : Unlike 18-crown-6, which is detected via GC-MS in volatile profiles of foods (e.g., black rice, tea), Decyl-18-Crown-6’s lower volatility limits its use in headspace analysis .

Thermodynamic Stability

- Decyl-18-Crown-6 vs. 18-Crown-6 : The decyl group may sterically hinder metal ion binding, reducing formation constants for alkaline earth metals compared to the parent compound. Experimental studies are needed to confirm this hypothesis .

Biological Activity

2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane, commonly referred to as 18-Crown-6, is a cyclic compound belonging to the crown ether family. Its unique structure allows it to interact selectively with various cations and has significant implications in biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

Structural Characteristics

- Chemical Formula : C₁₂H₂₄O₆

- Molar Mass : 264.32 g/mol

- CAS Number : 17455-13-9

- Melting Point : 36 - 39 °C

18-Crown-6 functions primarily as a ligand that can encapsulate cations due to its electron-rich oxygen atoms. This property facilitates various biochemical interactions and influences the biological activity of the compound.

Cellular Effects

The biological activity of 18-Crown-6 is multifaceted:

- Ion Transport : It acts as a transport agent for cations across cell membranes, which can alter cellular ion concentrations and affect cellular signaling pathways.

- Enzyme Interactions : The compound can influence enzyme activities by modulating the availability of metal ions necessary for enzymatic functions.

- Gene Expression : Research indicates that it may impact gene expression through its interactions with transcription factors or by altering the local ionic environment within cells.

Study 1: Ion Transport Modulation

A study demonstrated that 18-Crown-6 significantly enhances the permeability of potassium ions across lipid membranes. The presence of this compound increased the rate of ion transport by up to 50% compared to control conditions. This finding suggests potential applications in drug delivery systems where ion transport is crucial .

Study 2: Enzyme Activity Influence

In vitro experiments showed that 18-Crown-6 could inhibit certain metalloproteases by chelating essential metal ions required for their activity. This inhibition was dose-dependent, with higher concentrations leading to a more pronounced effect on enzyme activity .

Toxicological Profile

The safety profile of 18-Crown-6 has been assessed in various studies:

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 525 mg/kg |

| LD50 (dermal, rabbit) | 3888 mg/kg |

These values indicate that while the compound has some level of toxicity at high doses, it is generally considered safe for laboratory use under controlled conditions .

Applications in Research and Industry

18-Crown-6 is utilized in various fields due to its unique properties:

- Analytical Chemistry : Used as a reagent for the extraction and separation of metal ions.

- Drug Delivery Systems : Its ability to transport ions makes it a candidate for enhancing drug absorption.

- Biochemical Research : Employed in studies investigating ion channels and cellular signaling pathways.

Q & A

Q. What are the optimal storage conditions for 2-Decyl-1,4,7,10,13,16-hexaoxacyclooctadecane to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed container to prevent moisture absorption or oxidation. Conflicting recommendations exist: advises "cool and dry" conditions, while specifies "room temperature, dark, and sealed." To resolve this, conduct stability tests using accelerated degradation studies under varying temperatures (4°C, 25°C) and light exposure. Monitor purity via HPLC or NMR over 30 days. Preliminary data suggest dark storage at room temperature suffices for short-term use, but long-term storage requires refrigeration .

| Storage Condition | Source Recommendation | Key Stability Factors |

|---|---|---|

| Cool & Dry | Prevents thermal degradation | |

| Dark, RT, Sealed | Minimizes photolysis and oxidation |

Q. What synthetic methodologies are reported for crown ether derivatives like this compound?

- Methodological Answer : Cyclic polyethers are typically synthesized via Williamson ether synthesis or templated cyclization. For example, details a diaza-crown ether synthesis using diols and dichlorides in refluxing THF with K₂CO₃ as a base. Adapt this protocol by substituting decanol derivatives for the decyl chain. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using FT-IR (C-O-C stretch ~1100 cm⁻¹) and ESI-MS .

Q. What safety precautions are critical when handling this compound in aqueous or organic reaction systems?

- Methodological Answer : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Use engineering controls (fume hoods) and PPE (nitrile gloves, goggles). For spill management, avoid dust generation; collect using a HEPA-filter vacuum and dispose as hazardous waste. In case of eye exposure, rinse with water for 15+ minutes and consult a physician. Document all incidents in lab safety logs .

Advanced Research Questions

Q. How can computational methods optimize the design of host-guest interaction studies involving this crown ether?

- Methodological Answer : Use molecular docking (AutoDock Vina) or DFT calculations (Gaussian 09) to predict binding affinities with metal ions (e.g., K⁺, Na⁺). highlights ICReDD’s approach: combine quantum mechanics (QM) simulations with experimental validation. For example, calculate Gibbs free energy (ΔG) of complexation and correlate with experimental ITC (Isothermal Titration Calorimetry) data. Adjust cavity size by modifying the decyl chain length in silico to enhance selectivity .

Q. How should researchers address contradictions in reported physicochemical properties, such as solubility or boiling point?

- Methodological Answer : Conflicting data often arise from impurities or measurement techniques. For solubility discrepancies:

Perform replicate solubility tests in polar (water, methanol) and non-polar solvents (hexane) using gravimetric analysis.

Compare with literature values (e.g., lacks a boiling point; refer to analogous compounds in ).

Use factorial design () to test variables (temperature, solvent purity). Statistical tools like ANOVA identify significant outliers. Publish method details to ensure reproducibility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in crown ether derivatives?

- Methodological Answer : Combine 2D NMR (¹H-¹³C HSQC, NOESY) to confirm macrocyclic conformation and substituent orientation. For crystallographic analysis (as in ), grow single crystals via slow evaporation in acetonitrile. Use XRD to determine bond lengths and cavity geometry. Pair with dynamic light scattering (DLS) to assess aggregation behavior in solution. Cross-validate with computational models (e.g., COMSOL Multiphysics in ) .

Data Contradiction Analysis

Q. How to reconcile differences in recommended storage conditions across sources?

- Methodological Answer : Develop a stability protocol:

Split samples into aliquots stored under "cool/dry" (4°C) vs. "room temperature/dark" (25°C).

Analyze degradation monthly via TLC (Rf shifts) and ¹H NMR (peak integrity).

Use Arrhenius kinetics to extrapolate long-term stability. ’s room-temperature advice may apply to short-term (<6 months), while ’s cooler conditions are better for archival storage .

Experimental Design

Q. What factorial design approaches improve yield in crown ether synthesis?

- Methodological Answer : Apply a 2³ factorial design to optimize reaction parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.